molecular formula C14H8ClF4N5O B279781 N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Numéro de catalogue B279781
Poids moléculaire: 373.69 g/mol
Clé InChI: VORZNIFSGSPOQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as CPI-203, is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated histones and regulate gene expression. CPI-203 has shown promising results in preclinical studies as a potential therapeutic agent for various cancers and inflammatory diseases.

Mécanisme D'action

N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and inhibiting gene expression. This leads to downregulation of oncogenes and pro-inflammatory genes, resulting in anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in mouse xenograft models. In models of inflammatory diseases, N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to reduce inflammation and tissue damage. N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to modulate immune cell function and enhance the anti-tumor activity of immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has limited solubility and stability in aqueous solutions, which can affect its bioavailability and efficacy. In addition, N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Orientations Futures

For research on N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include optimizing its pharmacokinetic properties, developing more potent and selective BET inhibitors, and exploring its potential for combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanisms and downstream effects of N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide on gene expression and immune cell function.

Méthodes De Synthèse

The synthesis of N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps, starting with the reaction of 2-chloro-3-pyridinylamine with 2,2-difluoro-1,3-dimethylimidazolidine-4,5-dione to form 2-chloro-3-(2,2-difluoro-1,3-dimethylimidazolidin-4-yl)pyridine. This intermediate is then reacted with 5,7-bis(difluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acid to form N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.

Applications De Recherche Scientifique

N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. Preclinical studies have shown that N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma.

Propriétés

Formule moléculaire

C14H8ClF4N5O

Poids moléculaire

373.69 g/mol

Nom IUPAC

N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H8ClF4N5O/c15-11-6(2-1-3-20-11)22-14(25)8-5-10-21-7(12(16)17)4-9(13(18)19)24(10)23-8/h1-5,12-13H,(H,22,25)

Clé InChI

VORZNIFSGSPOQQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F

SMILES canonique

C1=CC(=C(N=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.